molecular formula C8H11ClN2S B2945381 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride CAS No. 2244084-18-0

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride

Cat. No.: B2945381
CAS No.: 2244084-18-0
M. Wt: 202.7
InChI Key: SICLWQDUQGGUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride is a chemical compound with the molecular formula C8H11ClN2S and a molecular weight of 202.7 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tetrahydropyridine moiety, which is a six-membered ring containing nitrogen and hydrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride has a wide range of applications in scientific research:

Future Directions

The future directions for research on 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride could involve further exploration of its synthesis, chemical reactions, and biological activities. More innovative methods could be developed for the synthesis of substituted-tetrahydropyridine derivatives, and their pharmacological activities could be determined .

Preparation Methods

The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1,5-6,9H,2-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICLWQDUQGGUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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